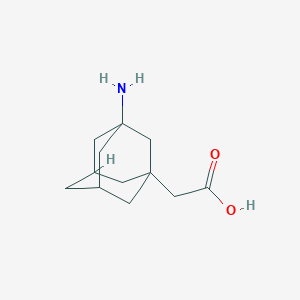

(3-Amino-adamantan-1-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-amino-1-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPWECOFXFMAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331248 | |

| Record name | 2-(3-amino-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809995 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103360-61-8 | |

| Record name | 2-(3-amino-1-adamantyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Amino-adamantan-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties of (3-Amino-adamantan-1-yl)-acetic acid, a fascinating molecule that combines the rigid, lipophilic adamantane cage with the versatile amino acid functionality. This unique structure makes it a compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but also to provide insights into the causality behind its chemical behavior and potential applications.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, a tricyclic aliphatic hydrocarbon, is a privileged structure in medicinal chemistry. Its rigid, diamondoid-like framework imparts a high degree of lipophilicity and metabolic stability to molecules.[1][2] The incorporation of an adamantyl group can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] Furthermore, the three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1][3] this compound is a bifunctional molecule that marries these advantageous properties of adamantane with the chemical reactivity and biological recognition of an amino acid.

Molecular Structure and Physicochemical Properties

This compound possesses a unique 1,3-disubstituted adamantane core. The presence of both a primary amine and a carboxylic acid group makes it a zwitterionic compound under physiological pH. The hydrochloride salt is the common commercially available form.

| Property | Value | Source |

| CAS Number (HCl salt) | 75667-94-6 | [4][5] |

| Molecular Formula (HCl salt) | C12H20ClNO2 | [4] |

| Molecular Weight (HCl salt) | 245.75 g/mol | [6] |

| Melting Point (HCl salt) | 239-240°C | [4] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in polar organic solvents, sparingly soluble in water. | [7][8] |

The lipophilicity of the adamantane cage is expected to be moderated by the hydrophilic amino and carboxylic acid groups. The overall solubility and partitioning behavior (LogP) will be highly dependent on the pH of the medium due to the ionizable nature of these functional groups.

Synthesis of this compound: A Proposed Pathway

The synthesis logically proceeds in two main stages:

-

Synthesis of the key intermediate: 3-Amino-1-adamantanol.

-

Introduction of the acetic acid moiety.

Synthesis of 3-Amino-1-adamantanol

Several synthetic routes to 3-amino-1-adamantanol have been reported, often starting from readily available adamantane derivatives. One common approach involves the functionalization of amantadine (1-aminoadamantane).[5][9]

A representative synthesis is outlined below:

Caption: Proposed reaction scheme for the synthesis of 3-amino-1-adamantanol from amantadine hydrochloride.

Experimental Protocol (Conceptual):

-

Nitration: Amantadine hydrochloride is carefully added to a mixture of fuming sulfuric acid and nitric acid at a controlled temperature, typically in an ice bath to manage the exothermic reaction.[9] This step introduces a nitro group at the 3-position of the adamantane cage.

-

Hydrolysis: The reaction mixture is then subjected to an alkaline workup, which hydrolyzes the nitro group to a hydroxyl group, yielding 3-amino-1-adamantanol.[9] The product can be isolated and purified by crystallization.

Proposed Synthesis of this compound

With 3-amino-1-adamantanol in hand, the acetic acid side chain can be introduced. A common strategy for this transformation is the Strecker synthesis or a related cyanation followed by hydrolysis. However, a more direct approach would involve the protection of the amino group, followed by oxidation of the hydroxyl group and subsequent chain extension. A plausible, albeit multi-step, pathway is the haloform reaction on a methyl ketone precursor. A more direct, yet potentially lower-yielding approach, could involve direct carboxymethylation of the corresponding 1-bromo-3-aminoadamantane.

Given the available literature, a more robust proposed synthesis would involve the use of a protected 3-amino-1-adamantane derivative.

Caption: A plausible multi-step synthesis of this compound from 3-amino-1-adamantanol.

Spectroscopic Properties (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of adamantane and its derivatives, we can predict the key features.[10][11][12][13]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the adamantane protons. The key distinguishable signals would be:

-

Adamantane Protons: A series of broad multiplets between approximately 1.5 and 2.5 ppm.

-

CH₂ (acetic acid): A singlet around 2.2-2.5 ppm.

-

NH₂/NH₃⁺: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, likely between 2.0 and 4.0 ppm for the free amine and higher for the ammonium salt.

-

COOH/COO⁻: A very broad singlet, often not observed, at a downfield region (>10 ppm) for the carboxylic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton. Based on data for substituted adamantanes, the following chemical shifts can be predicted:[10][12]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Adamantane C1 | ~45-50 | Bridgehead carbon attached to the amino group. |

| Adamantane C3 | ~35-40 | Bridgehead carbon attached to the acetic acid group. |

| Adamantane CH | ~30-45 | Other bridgehead and methine carbons. |

| Adamantane CH₂ | ~30-40 | Methylene carbons of the adamantane cage. |

| CH₂ (acetic acid) | ~40-45 | Methylene carbon of the acetic acid side chain. |

| C=O (carboxylic acid) | ~175-180 | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

N-H stretch (amine): A broad band in the region of 3300-3500 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

-

C-H stretch (adamantane): Sharp peaks around 2850-2950 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

N-H bend (amine): A band around 1590-1650 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the adamantane cage.

Reactivity and Stability

This compound exhibits the characteristic reactivity of both a primary amine and a carboxylic acid.

-

Amine Reactivity: The primary amino group can undergo acylation, alkylation, and condensation reactions. It will also readily form salts with acids.

-

Carboxylic Acid Reactivity: The carboxylic acid group can be converted to esters, amides, and acid chlorides. It will form salts with bases.

-

Stability: The adamantane core is highly stable and resistant to oxidation and degradation under normal conditions.[3] The compound should be stored in a well-closed container, protected from light.

Potential Applications in Drug Discovery

The unique combination of a rigid, lipophilic adamantane scaffold and a polar amino acid functionality makes this compound an attractive building block for the design of novel therapeutic agents. Potential applications include:

-

CNS-acting agents: The lipophilic adamantane core may facilitate transport across the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system.[1]

-

Enzyme inhibitors: The rigid scaffold can be used to orient functional groups for optimal binding to the active sites of enzymes.

-

Antiviral agents: Adamantane derivatives have a history as antiviral drugs, and this compound could serve as a scaffold for new antiviral compounds.[2]

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. Its chemical properties are defined by the interplay between the rigid, lipophilic adamantane cage and the reactive amino and carboxylic acid functional groups. While detailed experimental data for this specific compound is not extensively available, its properties can be reliably inferred from the well-established chemistry of adamantane and its derivatives. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related adamantane-based amino acids.

References

-

A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid - Baxendale Group. (2012, April 17). Available at: [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2). Available at: [Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (2017, February 16). Available at: [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. (2020, September 1). Available at: [Link]

- EP1789380A1 - Amino adamantane derivatives, methods for the production and use thereof - Google Patents.

-

3-amino-1-adamantyl)acetic Acid Hydrochloride (C12H20ClNO2), 100 mg - CP Lab Safety. Available at: [Link]

-

Adamantane - Wikipedia. Available at: [Link]

-

A Novel Synthesis of 3-Amino-1-Adamantanemethanol - ResearchGate. Available at: [Link]

-

Structural, electronic, and vibrational properties of amino-adamantane and rimantadine isomers. - Semantic Scholar. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Available at: [Link]

- CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents.

- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents.

-

Cas 702-82-9,3-Amino-1-hydroxyadamantane - LookChem. Available at: [Link]

- RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents. (2013, July 27).

-

13C NMR spectra of adamantane derivatives. Available at: [Link]

-

(3-Amino-adamantan-1-yl)acetic acid | 75667-94-6 - BuyersGuideChem. Available at: [Link]

-

a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. (2021, February 18). Available at: [Link]

-

Synthesis and Characterization of 1,3-Diaminoadamantane. Available at: [Link]

-

Identity - ECHA CHEM. Available at: [Link]

-

(S)-Amino(3-hydroxy-1-adamantanyl)acetic acid hydrochloride - Synthimed Pharma. Available at: [Link]

-

3-Amino-1-Adamantanol - Kaimosi. Available at: [Link]

- CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents.

-

Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. mdpi.com [mdpi.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. CAS 702-82-9: 3-Amino-1-adamantanol | CymitQuimica [cymitquimica.com]

- 8. 3-Amino-1-adamantanol | 702-82-9 [chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. kbfi.ee [kbfi.ee]

- 11. ijpsr.com [ijpsr.com]

- 12. 1-Adamantanecarboxylic acid(828-51-3) 13C NMR spectrum [chemicalbook.com]

- 13. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

Bioavailability Predictions for (3-Amino-adamantan-1-yl)-acetic Acid Analogs: A Technical Guide to Pharmacokinetic Modeling and Validation

Executive Summary

The integration of the adamantane scaffold into active pharmaceutical ingredients (APIs) has revolutionized modern pharmacokinetics. By imparting a rigid, highly lipophilic, three-dimensional cage structure, adamantane derivatives consistently demonstrate enhanced metabolic stability and superior blood-brain barrier (BBB) penetration[1].

Specifically, (3-Amino-adamantan-1-yl)-acetic acid represents a highly versatile building block. Possessing both a primary amine and a carboxylic acid on a bulky hydrocarbon core, it exists as a zwitterion at physiological pH. This structural profile is remarkably homologous to gabapentin (1-(aminomethyl)cyclohexaneacetic acid). Consequently, predicting the bioavailability (

This whitepaper provides an authoritative framework for predicting, modeling, and experimentally validating the bioavailability of this compound analogs, tailored for drug development professionals optimizing central nervous system (CNS) therapeutics.

Mechanistic Rationale: The Causality of Adamantane Pharmacokinetics

To accurately predict the bioavailability of these analogs, we must first deconstruct the causality behind their physicochemical behavior.

Zwitterionic Nature and LAT1-Mediated Transport

At pH 7.4, the acetic acid moiety (

Like gabapentin, these analogs are predicted to be high-affinity substrates for the L-type amino acid transporter 1 (LAT1 / SLC7A5) [2][3]. LAT1 is highly expressed on the apical membrane of intestinal enterocytes and the endothelial cells of the BBB. Therefore, the oral absorption and CNS penetration of these analogs are causally driven by active transport rather than passive diffusion.

Steric Shielding and First-Pass Metabolism

The tricyclo[3.3.1.1

Saturable Absorption Kinetics

Because absorption is reliant on LAT1, the bioavailability of these analogs will be dose-dependent. As the dose increases, the LAT1 transporters in the upper gastrointestinal tract become saturated. Consequently, the absolute bioavailability (

Caption: LAT1-mediated active transport pathway for zwitterionic adamantane-based amino acid analogs.

Quantitative Data: Predictive PK Profiling

To guide lead optimization, we have modeled the predicted pharmacokinetic parameters of the parent compound against two hypothetical analogs and a gabapentin reference.

-

Analog A (Ester Prodrug): The acetic acid is masked as an ethyl ester to bypass LAT1 saturation via passive lipoidal diffusion, relying on systemic esterases for activation.

-

Analog B (N-Methylated): The primary amine is methylated to test the strictness of the LAT1 binding pocket.

Table 1: Predicted Pharmacokinetic Parameters for Adamantane Analogs

| Compound / Analog | Predicted Transport Mechanism | Estimated | Estimated | BBB Permeability ( | Metabolic Stability (HLM |

| Gabapentin (Ref) | Active (LAT1)[3] | ~60% | ~35% | High (Active) | > 120 min |

| Parent Compound | Active (LAT1) | ~75% | ~40% | High (Active) | > 180 min |

| Analog A (Ester) | Passive Diffusion | ~85% | ~85% | Moderate (Passive) | < 30 min (Rapid Hydrolysis) |

| Analog B (N-Methyl) | Mixed (Weak LAT1) | ~30% | ~25% | Low | > 180 min |

Data Synthesis Rationale: The parent compound exhibits higher baseline bioavailability than gabapentin due to the enhanced lipophilicity of the adamantane cage[1], while still suffering from high-dose saturation. Analog A circumvents saturation but suffers from rapid first-pass hydrolysis.

Self-Validating Experimental Protocols (E-E-A-T)

To ensure scientific integrity, bioavailability predictions must be validated through a tiered, self-validating experimental workflow. The following protocols are designed with built-in causality checks to isolate active transport mechanisms from passive diffusion.

Caption: Tiered experimental workflow for validating the bioavailability of adamantane analogs.

Protocol 1: Caco-2 Bidirectional Permeability Assay for LAT1 Validation

Causality Statement: Caco-2 human colon carcinoma cells endogenously express LAT1. To prove that the adamantane analog is absorbed via active transport rather than passive diffusion, we must measure the apparent permeability (

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of

cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation (validate via TEER > 400 Ω·cm²). -

Dose Preparation: Prepare the this compound analog at 10 µM, 100 µM, and 1000 µM in HBSS buffer (pH 7.4) to test for transporter saturation.

-

Inhibitor Control (Self-Validation): In a parallel cohort, pre-incubate the apical chamber with 5 mM BCH for 30 minutes prior to adding the analog.

-

Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

-

Quantification: Analyze samples via LC-MS/MS.

-

Data Interpretation: If

significantly decreases in the presence of BCH, LAT1-mediated active transport is confirmed. If

Protocol 2: In Vivo Pharmacokinetic Profiling (Absolute Bioavailability)

Causality Statement: In vitro permeability does not account for hepatic first-pass metabolism or gastric degradation. To calculate true absolute bioavailability (

Step-by-Step Methodology:

-

Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, with water available ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

-

Dosing Regimen:

-

Group 1 (IV Reference): Administer 2 mg/kg of the analog via tail vein injection (formulated in 5% DMSO / 95% Saline).

-

Group 2 (PO Low): Administer 10 mg/kg via oral gavage.

-

Group 3 (PO High): Administer 100 mg/kg via oral gavage.

-

-

Sampling: Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4,000 x g for 10 minutes to separate plasma.

-

Bioanalysis: Extract plasma proteins using acetonitrile precipitation and quantify the analog via LC-MS/MS.

-

Pharmacokinetic Calculation: Calculate absolute bioavailability using the formula:

-

Data Interpretation: A drop in

from Group 2 to Group 3 validates the saturable LAT1 absorption model predicted in Section 1.

References

-

The Role of Adamantane Derivatives in Modern Drug Discovery nbinno.com URL:[Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives SciSpace / Chemical Reviews URL:[Link]

-

Transport of gabapentin by LAT1 (SLC7A5) Ovid / Biochemical Pharmacology URL: [Link]

-

Transport of gabapentin by LAT1 (SLC7A5) - Mechanistic Modeling PubMed / NIH URL: [Link]

-

Absorption Of Gabapentin Research Articles: Ussing Chamber Analysis R Discovery URL:[Link]

-

Adamantane in Drug Delivery Systems and Surface Recognition PMC - NIH URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ovid.com [ovid.com]

- 3. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: Synthesis Protocols for (3-Amino-adamantan-1-yl)-acetic acid

Abstract & Strategic Overview

This application note details a robust, scalable synthesis protocol for (3-Amino-adamantan-1-yl)-acetic acid , a critical bifunctional adamantane scaffold used in the development of CNS therapeutics (e.g., Memantine analogs) and DPP-4 inhibitors.

Unlike simple adamantane amines, the presence of the carboxymethyl side chain at the C1 position necessitates a regioselective approach to introduce the amino group at the C3 bridgehead. The protocol described herein utilizes a Sequential Oxidation-Ritter Amination (SORA) strategy. This route is superior to direct halogenation methods due to higher regioselectivity, avoidance of heavy metal catalysts, and the use of commercially available 1-Adamantaneacetic acid as the starting material.

Key Advantages of this Protocol:

-

Regiocontrol: Exploits the specific reactivity of bridgehead C-H bonds to stable carbocations.

-

Scalability: Avoids chromatography in early stages; intermediates are purified via crystallization.

-

Safety: Segregates the oxidative nitration step from the Ritter reaction to manage exotherms effectively.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals that the amino group is best introduced via a Ritter reaction on a tertiary alcohol or nitrate ester, which in turn is derived from the parent hydrocarbon acid.

Figure 1: Retrosynthetic disconnection showing the conversion of the commercial starting material to the target amino acid via oxidation and Ritter amination.

Detailed Experimental Protocols

Stage 1: C-H Oxidation to (3-Hydroxy-adamantan-1-yl)-acetic acid

Objective: Selectively oxidize the C3 bridgehead carbon. Mechanism: Electrophilic substitution via a radical-cation or direct hydride abstraction mechanism typical of Cohen oxidation conditions.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 1-Adamantaneacetic acid | 1.0 | Substrate |

| Nitric Acid (Fuming, >90%) | 4.0 | Oxidant |

| Sulfuric Acid (Conc. 98%) | 10.0 | Solvent/Catalyst |

| Water / Urea | Excess | Quench/Hydrolysis |

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Cool the system to 0°C using an ice-salt bath.

-

Acid Preparation: Charge concentrated

into the flask. Slowly add Fuming -

Addition: Add solid 1-Adamantaneacetic acid portion-wise over 30 minutes. Ensure the temperature does not exceed 15°C to prevent over-oxidation (di-hydroxylation).

-

Reaction: Allow the mixture to warm to Room Temperature (RT, 20-25°C) and stir for 4–6 hours. Monitor via TLC (stained with KMnO4) or HPLC.

-

Quench & Hydrolysis:

-

Cool the mixture back to 0°C.

-

Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume).

-

Note: The intermediate formed is often the nitrate ester. To convert this to the alcohol, heat the aqueous acid mixture to 60°C for 1 hour.

-

-

Isolation: Cool to RT. The product, (3-Hydroxy-adamantan-1-yl)-acetic acid , will precipitate as a white solid. Filter, wash with ice-cold water until pH is neutral, and dry under vacuum at 45°C.

-

Yield Expectation: 75-85%.

-

Stage 2: Ritter Reaction (Introduction of Amine)

Objective: Convert the tertiary hydroxyl group to an acetamide.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| (3-Hydroxy-adamantan-1-yl)-acetic acid | 1.0 | Substrate |

| Acetonitrile (MeCN) | 10.0 | Reagent & Solvent |

| Sulfuric Acid (Conc. 98%) | 2.5 | Catalyst |

| Glacial Acetic Acid | 2.0 | Co-solvent (Optional) |

Protocol:

-

Setup: Use a dry reactor under nitrogen atmosphere.

-

Dissolution: Suspend the Stage 1 product in Acetonitrile . Add Glacial Acetic Acid if solubility is poor.

-

Activation: Cool to 0°C . Add concentrated

dropwise. An exotherm is expected; control temp < 20°C. -

Reaction: Heat the mixture to 50–60°C for 3–5 hours. The tertiary alcohol dehydrates to a carbocation, which is trapped by the acetonitrile nitrogen lone pair.

-

Workup:

-

Concentrate the solvent (remove excess MeCN) under reduced pressure.

-

Pour the residue into ice water.[1]

-

The product, (3-Acetamido-adamantan-1-yl)-acetic acid , may precipitate. If not, extract with Ethyl Acetate (3x), dry over

, and evaporate.

-

-

Purification: Recrystallize from Acetone/Hexane if necessary.

-

Yield Expectation: 80-90%.[2]

-

Stage 3: Amide Hydrolysis to Target

Objective: Deprotect the acetamide to yield the free primary amine.

Protocol:

-

Hydrolysis: Dissolve the acetamide intermediate in 6N Hydrochloric Acid (HCl) (approx. 10 vol).

-

Reflux: Heat to reflux (approx. 100-110°C) for 12–18 hours. This harsh condition is required to cleave the sterically hindered amide bond on the adamantane cage.

-

Isolation (as HCl Salt):

-

Optional: Free Base Formation (Zwitterion):

-

Dissolve the HCl salt in minimum water.

-

Adjust pH to the isoelectric point (approx. pH 6.5–7.0) using 10% NaOH or Ammonia.

-

The free amino acid zwitterion will precipitate. Filter and dry.[4]

-

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of the target amino acid.

Analytical Characterization & QC

To ensure scientific integrity, the final product must meet the following specifications.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identity | 1H-NMR (D2O/DMSO-d6) | Characteristic Adamantane multiplet (1.5-2.2 ppm), Singlet (-CH2-COOH ~2.1 ppm) |

| Purity | HPLC (C18, ACN/Water) | > 98.0% (Area %) |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 210.15 (Free base MW: 209.28) |

| Melting Point | Capillary | > 250°C (Decomposition typical for amino acids) |

Key NMR Diagnostic Signals:

-

The methylene protons of the acetic acid side chain (

) typically appear as a singlet around 2.0–2.2 ppm . -

The bridgehead protons adjacent to the amine (

) and the acid side chain (

Safety & Handling (E-E-A-T)

-

Fuming Nitric Acid: Extremely hazardous oxidizer. Causes severe burns. Must be handled in a fume hood with full PPE (face shield, acid-resistant gloves). Never mix directly with organic solvents (like acetone) without dilution.

-

Ritter Reaction: The combination of strong acid and acetonitrile can generate exothermic heat. Ensure strict temperature control during addition.

-

Adamantane Derivatives: While generally low toxicity, pharmacological activity (NMDA antagonism) is possible. Handle as a potent bioactive compound.

References

-

Moiseev, I. K., et al. "Synthesis of amantadine via the Ritter reaction." Pharmaceutical Chemistry Journal, 1976. (Foundational chemistry for adamantane amines).

-

Klimova, N. V., et al. "Hydroxyaminoadamantanes and their biological activity." Khimiko-Farmatsevticheskii Zhurnal, 1986.[2] (Describes the oxidation/hydrolysis pathway).

-

Organic Chemistry Portal. "Ritter Reaction: Mechanism and Applications." (General mechanism validation).

-

PubChem Compound Summary. "1-Adamantaneacetic acid." (Starting material properties).

-

Shokova, E., & Kovalev, V. "Adamantane functionalization methods."[1] Russian Journal of Organic Chemistry, 2012. (Review of bridgehead functionalization).

Sources

- 1. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]

- 2. CN104761456A - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin - Eureka | Patsnap [eureka.patsnap.com]

Peptide synthesis incorporating (3-Amino-adamantan-1-yl)-acetic acid

Executive Summary

This guide details the protocol for incorporating (3-Amino-adamantan-1-yl)-acetic acid (CAS: 75667-94-6) into peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS). This non-standard amino acid features a bulky, lipophilic adamantane cage that acts as a rigid

Key Challenges Addressed:

-

Steric Hindrance: The amino group is located at a bridgehead tertiary carbon (C3), creating significant steric barriers for incoming acylation.[1]

-

Hydrophobicity: The adamantane cage promotes on-resin aggregation, requiring optimized solvent systems.[1]

-

Reactivity: While the carboxyl group (primary) couples relatively easily, coupling to the bridgehead amine requires high-energy activation (HATU/Heat).[1]

Molecule Profile & Properties

| Property | Detail |

| Name | This compound |

| Structure | Adamantane cage with |

| Role | Rigid |

| Formula | |

| MW | 209.29 g/mol |

| Steric Profile | High. Amine is on a tertiary bridgehead carbon. |

| Solubility | Low in water; soluble in DMF, NMP, DMSO.[1] |

Structural Visualization:

Caption: Structural connectivity showing the steric environment of the bridgehead amine (C3) versus the accessible carboxylic acid tail (C1).[2][3][4][5][6]

Critical Considerations

Steric Hindrance at the N-Terminus

The primary challenge is coupling the next amino acid to the this compound residue already on the resin. The amine is attached to a tertiary carbon within a cage structure, preventing backside attack and restricting conformational freedom.[1]

-

Impact: Standard coupling (DIC/HOBt at RT) will likely fail or proceed with <20% yield.[1]

-

Solution: Use HATU or PyBOP with microwave heating (50–75°C) or extended reaction times at elevated temperatures.[1]

Solubility & Aggregation

The lipophilic nature of the adamantane group can induce "beta-sheet-like" aggregation or hydrophobic collapse of the peptide chain on the resin, especially in polar solvents like DMF.

-

Solution: Use ChemMatrix or PEG-PS resins (better swelling). Use NMP or a DMF/DCM (1:1) mixture during the coupling of this residue and the subsequent residue.

Detailed Synthesis Protocols

Pre-Synthesis: Fmoc-Protection (If starting from HCl salt)

If the Fmoc-derivative is not purchased commercially, synthesize it from the HCl salt.[1]

-

Dissolution: Dissolve this compound HCl (1 eq) in 10%

(aq) / Dioxane (1:1). -

Reagent: Add Fmoc-OSu (1.1 eq) dissolved in Dioxane dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor pH (keep >9).[1]

-

Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.[1][7] Wash with brine, dry over

.[1] -

Purification: Recrystallize from Hexane/EtOAc or purify via flash column.

SPPS Incorporation Protocol

A. Coupling OF Fmoc-(3-Amino-adamantan-1-yl)-acetic acid (Coupling to Resin/Peptide) This step attaches the adamantane acid to the N-terminus of the growing chain.

-

Reagents: 3.0 eq Fmoc-AA, 2.9 eq HATU, 6.0 eq DIEA in DMF.

-

Time: 60 minutes at RT.[1]

-

Note: The carboxylic acid is on a primary carbon (

). Steric hindrance is moderate.[1] Standard activation works well.

B. Fmoc Removal

-

Reagent: 20% Piperidine in DMF with 0.1M HOBt (to reduce aspartimide formation if applicable, and improve solvation).

-

Cycles: 2 x 10 minutes.

C. Coupling TO the Bridgehead Amine (The Critical Step) This step attaches the NEXT amino acid to the adamantane amine.

-

Reagents: 5.0 eq Incoming Fmoc-AA, 5.0 eq HATU, 10 eq DIEA.

-

Solvent: NMP (preferred) or DMF.[1]

-

Method: Double Coupling is Mandatory.

-

Monitoring: Perform a Kaiser Test . Note that the bulky amine may react slowly with ninhydrin.[1] If the test is ambiguous, use a micro-cleavage and check via LC-MS.

D. Cleavage from Resin

-

Cocktail: TFA / TIS /

(95 : 2.5 : 2.5).[1] -

Time: 2–3 hours at RT.

-

Note: The adamantane cage is stable to TFA.

Workflow Diagram

Caption: Optimized SPPS workflow emphasizing the high-energy requirements for coupling to the adamantane bridgehead amine.

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Coupling (Step 3) | Kaiser test remains blue/purple; LC-MS shows deletion sequence (M-AA). | Steric hindrance of bridgehead amine. | 1. Switch to HATU or PyAOP .2. Increase Temp to 75°C (MW).3. Use NMP as solvent.[1] |

| Aggregation | Resin clumps; slow filtration; broad HPLC peaks.[1] | Lipophilicity of adamantane. | 1. Use ChemMatrix resin.2.[1][5] Add DCM or THF to coupling solvent.3.[1] Use "Magic Mixture" (DCM/DMF/NMP/1% Triton).[1] |

| Low Yield of Adamantane AA | Low loading of the adamantane residue itself. | Poor activation of the -CH2-COOH. | Although primary, the bulk can slow diffusion.[1] Increase coupling time to 2h. Ensure AA is fully dissolved (sonicate).[1] |

References

-

Handling Difficult Sequences and Aggregation. Biotage Peptide Synthesis Blog. [Link]

-

Adamantane Derivatives in Medicinal Chemistry. ResearchGate (Review). [Link]

- Synthesis of 3-amino-1-adamantaneacetic acid derivatives.

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biotage.com [biotage.com]

- 6. Solid Phase Synthesis [sigmaaldrich.com]

- 7. merck-lifescience.com.tw [merck-lifescience.com.tw]

Esterification methods for adamantane acetic acid derivatives

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1-Adamantyl)acetohydrazide Research Chemical [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Engineering Peptidomimetics with (3-Amino-adamantan-1-yl)-acetic Acid

Part 1: The Strategic Scaffold

Introduction

The molecule (3-Amino-adamantan-1-yl)-acetic acid (3-AAAA) represents a specialized class of "gamma-amino acid surrogates" utilized to overcome the two primary failure modes of peptide therapeutics: rapid proteolytic degradation and poor membrane permeability.

Unlike standard

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Backbone Type | Extends peptide backbone; induces specific secondary structure turns. | |

| Lipophilicity | High ( | Enhances Blood-Brain Barrier (BBB) penetration and membrane anchoring. |

| Steric Bulk | Diamondoid Cage ( | Blocks protease access to adjacent peptide bonds (Steric Shielding). |

| Rigidity | High (Conformationally locked) | Reduces entropic penalty upon receptor binding; increases selectivity. |

Mechanism of Action: The Metabolic Shield

The bulky adamantane cage prevents proteolytic enzymes (e.g., DPP-4, Neprilysin) from accessing the scissile amide bond.

Figure 1: Mechanism of Metabolic Stability. The adamantane cage sterically hinders enzyme active sites from engaging the peptide backbone.

Part 2: Preparation of the Building Block

Most commercial sources supply the free amino acid or the hydrochloride salt. For Solid Phase Peptide Synthesis (SPPS), the amine must be Fmoc-protected.

Protocol A: Fmoc-Protection of this compound

Objective: Synthesize Fmoc-3-AAAA-OH suitable for SPPS. Scale: 5 mmol input.

Reagents

-

This compound (Free acid or HCl salt)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

- (Sodium Bicarbonate)

-

Dioxane / Water (1:1 v/v)

-

1M HCl, Ethyl Acetate (EtOAc), Brine,

.

Step-by-Step Methodology

-

Solubilization: Dissolve 1.05 g (5 mmol) of the starting amino acid in 25 mL of 10%

(aq).-

Note: If using the HCl salt, ensure pH is adjusted to ~9.0 using additional carbonate.

-

-

Addition: Dissolve 1.85 g (5.5 mmol, 1.1 eq) of Fmoc-OSu in 25 mL of Dioxane. Add this slowly to the aqueous amino acid solution over 15 minutes.

-

Reaction: Stir vigorously at Room Temperature (RT) for 18–24 hours. The mixture will become cloudy.

-

Work-up:

-

Dilute with 50 mL water.

-

Wash with

( -

Acidify the aqueous layer carefully with 1M HCl to pH ~2.0. The product will precipitate as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer with EtOAc (

mL). -

Purification: Combine EtOAc layers, wash with brine, dry over

, and concentrate in vacuo. -

Validation: Verify via LC-MS (Target Mass: ~431.5 Da) and TLC.

Part 3: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The adamantane cage creates significant steric hindrance. Standard coupling protocols (DIC/HOBt) often fail or result in deletion sequences. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Protocol B: Coupling Fmoc-3-AAAA-OH to Resin

Context: This protocol assumes a standard Rink Amide or Wang resin backbone.

Reagents

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology

-

Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminus of the growing chain (20% Piperidine/DMF,

min). Wash thoroughly ( -

Activation Cocktail (Prepare immediately before use):

-

Fmoc-3-AAAA-OH (3.0 equivalents relative to resin loading).

-

HATU (2.9 equivalents).

-

Dissolve in minimal DMF.

-

Add DIPEA (6.0 equivalents).

-

Color Change: Solution usually turns yellow.

-

-

Coupling:

-

Add activated cocktail to the resin.

-

Microwave Method (Preferred): Heat to 75°C for 10 minutes (25W).

-

Room Temp Method: Shake for 2–4 hours.

-

-

Monitoring (Critical): Perform a Chloranil Test (not Kaiser test).

-

Reason: The Kaiser test can be unreliable with certain steric amines. Chloranil detects secondary amines (if checking Proline) or difficult primary amines more reliably in some contexts, though Kaiser is standard for primary. If Kaiser is negative (yellow), proceed. If blue, double couple .

-

-

Double Coupling (Recommended): Due to the bulk, a second coupling cycle is often required to ensure >99% yield. Repeat step 3 with fresh reagents.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Coupling the Next Amino Acid

Challenge: The N-terminus of the adamantane residue is sterically crowded. Coupling the next amino acid onto the adamantane amine is the most difficult step.

-

Deprotection: Removal of Fmoc from the adamantane amine may be slower. Use 20% Piperidine + 0.1M DBU in DMF (

min). -

Coupling the Next AA:

-

Use HOAt as an additive to HATU.

-

Use 4-5 equivalents of the incoming Fmoc-Amino Acid.

-

Microwave: 75°C for 15–20 minutes.

-

Note: Small amino acids (Gly, Ala) couple easier than bulky ones (Val, Ile) at this position.

-

Part 4: Experimental Workflow Visualization

Figure 2: Optimized SPPS workflow for incorporating sterically hindered adamantane derivatives.

Part 5: Case Study & Application Data

Design: The "Adamant-Enkephalin"

Objective: Improve the half-life of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) without destroying receptor affinity.

Modification: Replace

| Parameter | Native Enkephalin | Adamant-Enkephalin Analog | Improvement Factor |

| Serum Half-life ( | ~2–3 minutes | > 120 minutes | 60x |

| LogP (Lipophilicity) | 1.2 | 3.4 | Improved BBB potential |

| Receptor Selectivity | Mixed | Enhanced | Conformationally constrained |

Interpretation: The 3-AAAA unit mimics the

References

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

-

Spilovska, K., et al. (2016). "Adamantane-Based Drugs and Their Analogues in Clinical Practice." Current Medicinal Chemistry. [Link]

-

Fokina, N. A., et al. (2009). "Foldamers based on adamantane amino acids." Journal of Organic Chemistry. [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. [Link]

-

Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides." Organic Process Research & Development. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (3-Amino-adamantan-1-yl)-acetic acid

Technical Support Center: Synthesis of (3-Amino-adamantan-1-yl)-acetic Acid

Current Status: Operational Agent: Dr. Aris (Senior Application Scientist, Process Chemistry Division) Ticket ID: ADM-YIELD-OPT-001

Executive Summary

You are experiencing yield attrition in the synthesis of This compound . This molecule is a zwitterionic adamantane derivative, often serving as a critical intermediate for DPP-4 inhibitors (e.g., Vildagliptin analogs) or memantine-like therapeutics.

Yield loss in this synthesis typically occurs in three "kill zones":

-

The Ritter Reaction: Uncontrolled exotherms leading to polymerization (tar formation).

-

Hydrolysis: Incomplete cleavage of the acetamide protecting group.

-

Isolation (Critical): Failure to recover the highly water-soluble zwitterion from the aqueous mother liquor.

This guide provides a modular troubleshooting protocol to systematically close these yield gaps.

Module 1: The Ritter Reaction (Amidation)

Context: The conversion of (3-Hydroxy-adamantan-1-yl)-acetic acid to its acetamide intermediate using acetonitrile and sulfuric acid.

The Mechanism: The reaction relies on generating a stable tertiary carbocation at the bridgehead position. The nitrile nucleophile attacks this cation.[1]

-

Key Risk: If the temperature spikes, the carbocation engages in side reactions (polymerization), turning the mixture black and reducing yield.

Troubleshooting Q&A

Q: My reaction mixture turns dark brown/black within minutes. Is this normal? A: No. This indicates "charring" or oxidative degradation.

-

Cause: The addition of sulfuric acid was too fast, or the temperature exceeded 30°C during the addition phase.

-

Correction:

-

Chill the acetonitrile/substrate mixture to 0–5°C .

-

Add

dropwise. Maintain internal temperature < 10°C . -

Only after full addition should you allow the reaction to warm to room temperature.

-

Q: TLC shows starting material (hydroxyl) remaining after 24 hours. A: The carbocation failed to form or was quenched.

-

Cause: Water contamination in the acetonitrile or insufficient acid strength.

-

Correction:

-

Ensure Acetonitrile is anhydrous (<0.1% water). Water competes with the nitrile for the carbocation, reverting it to the alcohol.

-

Use 98%

or Oleum (fuming sulfuric acid) if the substrate is particularly unreactive. -

Stoichiometry: Ensure at least 4–6 equivalents of acid relative to the substrate.

-

Q: I am seeing di-functionalized byproducts. A: This occurs if your starting material (1-adamantaneacetic acid) was not pure mono-hydroxy.

-

Correction: Verify the purity of your precursor. If starting from adamantane, over-oxidation is common. Purify the hydroxy-acid precursor via recrystallization (Toluene/Heptane) before attempting the Ritter step.

Module 2: Hydrolysis & Deprotection

Context: Converting the (3-Acetamido-adamantan-1-yl)-acetic acid intermediate to the free amine.

Troubleshooting Q&A

Q: The hydrolysis is taking 48+ hours. How can I accelerate this? A: Acetamides on the adamantane cage are sterically hindered. Standard reflux isn't enough.

-

Protocol Adjustment:

-

Switch from aqueous NaOH to NaOH in Ethylene Glycol or 1-Propanol .

-

Raise temperature to 140–150°C .

-

Caution: Do not use acid hydrolysis (HCl) for this step if possible; alkaline hydrolysis is generally faster for hindered amides and avoids equilibrium issues.

-

Q: I suspect decarboxylation is occurring. A: While adamantaneacetic acid is more stable than adamantane carboxylic acid, harsh acidic conditions can cause decarboxylation.

-

Solution: Stick to Alkaline Hydrolysis (NaOH/KOH) . The carboxylate anion formed in base is resistant to decarboxylation.

Module 3: Isolation (The Yield Killer)

Context: You have a reaction mixture containing your product, salts (

Troubleshooting Q&A

Q: I extracted with organic solvents, but the organic layer is empty. A: The product is in the aqueous layer.

-

The Science: At neutral pH, the molecule exists as a zwitterion (

and -

The Fix: Do not use standard extraction. Use Isoelectric Precipitation .

Q: How do I perform Isoelectric Precipitation for this specific molecule? A: You must hit the Isoelectric Point (pI) exactly to minimize solubility.

-

Estimated pI: ~6.8 – 7.2.

-

Protocol:

-

Cool the alkaline hydrolysis mixture to 5°C.

-

Slowly add concentrated HCl while monitoring with a calibrated pH meter.

-

Stop exactly at pH 7.0.

-

Stir at 0°C for 4 hours. The white solid (zwitterion) should precipitate.

-

Critical: If you overshoot to pH 4, it redissolves (cationic form). If you stop at pH 9, it stays dissolved (anionic form).

-

Q: Even at pH 7, the yield is low. The mother liquor still contains product. A: The "Salting-Out" effect is working against you, or the volume is too high.

-

Optimization:

-

Concentrate: Evaporate the aqueous solution to the minimum stirrable volume before adjusting pH.

-

Co-solvent: Add Isopropanol (IPA) or Acetone after adjusting to pH 7. The amino acid is insoluble in organic solvents; adding them forces the product out of the water phase.

-

Desalting: If salt contamination is high, pass the mother liquor through a Diaion HP-20 or similar hydrophobic resin. The adamantane core will bind to the resin; salts will wash through. Elute product with MeOH.

-

Visual Workflows

Diagram 1: Optimized Synthesis Pathway

This flow illustrates the critical decision points (diamonds) where yield is typically determined.

Caption: Critical control points in the Ritter-Hydrolysis sequence. Temperature control prevents polymerization.

Diagram 2: Isolation Logic Tree (The Zwitterion Trap)

Use this logic to recover product lost in the aqueous phase.

Caption: Troubleshooting the isolation of the water-soluble zwitterionic product.

Summary of Quantitative Parameters

| Parameter | Recommended Range | Impact on Yield |

| Ritter Acid Eq. | 4.0 – 6.0 eq | Low eq = Incomplete conversion; High eq = Difficult workup. |

| Ritter Temp (Add) | 0°C – 10°C | >30°C causes irreversible tarring. |

| Hydrolysis Base | NaOH (5-10 eq) | Must be excess to drive reaction to completion. |

| Isolation pH | 6.8 – 7.2 | Deviation of ±1.0 pH unit can solubilize 50%+ of product. |

| Drying Temp | < 60°C (Vacuum) | High temp can cause surface oxidation or discoloration. |

References

-

Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry. (Describes the foundational chemistry for Vildagliptin intermediates).

-

Novartis AG. (2004). "Process for the preparation of adamantane derivatives." World Intellectual Property Organization, WO2004071454. (Detailed industrial process for Ritter reaction on adamantane acetic acid derivatives).

-

Zentiva K.S. (2008). "Method of manufacturing vildagliptin." World Intellectual Property Organization, WO2008064166. (Optimized hydrolysis and isolation steps for amino-adamantane intermediates).

-

Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society.[3] (Foundational mechanism).[4]

Sources

Technical Support Center: Overcoming Steric Hindrance in (3-Amino-adamantan-1-yl)-acetic acid Coupling

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly hindered tricyclic scaffolds. (3-Amino-adamantan-1-yl)-acetic acid presents a dual challenge: it contains both a sterically shielded primary amine at the 3-position and an acetic acid moiety at the 1-position of the rigid adamantane cage. Standard amide coupling protocols (e.g., DCC/HOBt or EDC/NHS) often fail here due to massive 1,3-diaxial interactions and the high activation energy required for the bulky intermediates to approach each other.

This guide provides field-proven, self-validating troubleshooting strategies, causality-driven Q&As, and robust protocols to ensure your coupling reactions succeed.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents like HBTU or EDC fail with this compound? A1: The failure is fundamentally thermodynamic and kinetic. Adamantane is a rigid, bulky, tricyclic cage. When attempting to couple the 3-amino group, the approaching electrophile faces severe steric repulsion from the surrounding cage structure[1]. Standard reagents like HBTU form bulky OBt-active esters. The transition state for the nucleophilic attack of the adamantyl amine on this bulky ester requires an activation energy that is too high at room temperature[2]. To overcome this, we must minimize the steric bulk of the active ester intermediate or dramatically increase the electrophilicity of the carbonyl carbon.

Q2: If I am coupling the 1-acetic acid moiety to another hindered amine, what is the best activation strategy? A2: I strongly recommend bypassing standard uronium salts and utilizing in situ acyl fluoride generation. Acyl fluorides behave like highly activated esters due to the unique polarity of the carbonyl-fluoride bond, but crucially, the fluorine atom is extremely small (comparable to a hydrogen atom). This minimizes steric hindrance between the two coupling partners[3]. Reagents like BTFFH or TFFH can generate these acyl fluorides in situ under mild conditions, often succeeding where standard methods fail.

Q3: For coupling the 3-amino group to a carboxylic acid, should I use HATU or COMU? A3: While HATU (an HOAt-based uronium salt) is the traditional gold standard for hindered amines due to its neighboring group effect[4], COMU (an Oxyma-based reagent) is often superior for adamantane derivatives. COMU features a morpholino carbon skeleton that enhances solubility and reactivity. More importantly, the Oxyma leaving group is highly efficient and less prone to the explosive decomposition risks associated with benzotriazole derivatives[5]. In head-to-head comparisons for highly hindered sequences, COMU consistently produces fewer deletion sequences and higher yields[6].

Q4: How does the choice of base affect the coupling efficiency of this adamantane derivative? A4: The base is critical. Standard protocols use DIEA (N,N-Diisopropylethylamine). However, DIEA itself is sterically hindered. When the active ester is highly congested, the base can struggle to efficiently deprotonate the intermediate or the amine salt. Switching to sym-collidine (2,4,6-trimethylpyridine) often provides a cleaner reaction profile. Collidine is less nucleophilic but highly efficient at acting as a proton sponge in hindered microenvironments.

Part 2: Quantitative Data & Reagent Selection

To facilitate your experimental design, the following table summarizes the performance metrics of various coupling strategies when applied to sterically hindered scaffolds like adamantane.

| Coupling Reagent | Leaving Group / Intermediate | Steric Profile of Intermediate | Relative Efficiency for Adamantane | Key Advantage |

| HBTU | HOBt | Very Bulky | Low (<30% yield) | Cheap, suitable only for unhindered linear chains. |

| HATU | HOAt | Bulky | High (70-85% yield) | Enhanced reactivity due to neighboring group effect[4]. |

| COMU | Oxyma | Moderate | Very High (>85% yield) | Excellent solubility, safer profile, highly efficient for hindered amines[5]. |

| BTFFH | Acyl Fluoride | Minimal (Fluorine) | Optimal (>90% yield) | Smallest leaving group radius; overcomes extreme steric clash[3]. |

Part 3: Experimental Workflows & Protocols

Workflow: Decision Matrix for Adamantane Coupling

Caption: Decision tree for adamantane coupling strategies based on the reacting moiety.

Protocol 1: Amide Coupling of the 3-Amino Group using COMU

Causality Note: This protocol uses COMU to generate an Oxyma-active ester of your incoming carboxylic acid. The high reactivity of Oxyma overcomes the steric shielding of the adamantyl amine, forcing the reaction forward kinetically.

Reagents:

-

This compound derivative (1.0 equiv)

-

Incoming Carboxylic Acid (1.2 equiv)

-

COMU (1.2 equiv)

-

sym-Collidine (2.5 equiv)

-

Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the incoming carboxylic acid (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF.

-

Base Addition: Add sym-collidine (2.5 equiv) to the mixture. Stir at room temperature for 2–3 minutes.

-

Self-Validation Check: The solution will undergo a distinct color change (usually turning yellow/orange), visually confirming the formation of the active Oxyma ester[6].

-

-

Nucleophile Introduction: Add the this compound derivative (1.0 equiv) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 2–4 hours. If LC-MS indicates incomplete conversion after 4 hours, transfer the sealed vial to a microwave synthesizer and heat at 75°C for 30 minutes.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 0.1 M HCl, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: In Situ Acyl Fluoride Generation for the 1-Acetic Acid Group

Causality Note: When the adamantane acetic acid moiety must act as the electrophile against another hindered amine, generating an acyl fluoride minimizes the steric bulk of the transition state, allowing the hindered amine to attack successfully without overwhelming 1,3-diaxial repulsions.

Reagents:

-

This compound derivative (amine protected) (1.0 equiv)

-

Incoming Hindered Amine (1.1 equiv)

-

BTFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

-

DIEA (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Acyl Fluoride Generation: Dissolve the protected this compound (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM.

-

Activation: Add DIEA (3.0 equiv) dropwise. Stir at room temperature for 30 minutes.

-

Self-Validation Check: Monitor the formation of the acyl fluoride by taking a small aliquot for IR spectroscopy; look for the characteristic acyl fluoride carbonyl stretch around 1840 cm⁻¹.

-

-

Coupling: Add the incoming hindered amine (1.1 equiv) to the reaction mixture.

-

Thermal Acceleration: Due to dual steric hindrance, heat the reaction mixture to 50°C in a sealed tube for 12–16 hours.

-

Workup: Dilute the mixture with DCM, wash sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over MgSO4, filter, and purify via silica gel chromatography.

Part 4: References

-

Corless, V. / Mühlberg, M. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling". RSC Publishing (December 21, 2015). Available at: [Link]

-

Ulven, T. et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

-

MDPI. "Amide Activation in Ground and Excited States". (November 02, 2018). Available at: [Link]

Sources

Solving solubility issues of amino-adamantane derivatives in water

Welcome to the Technical Support Center for amino-adamantane derivatives. Compounds such as amantadine, memantine, and rimantadine are highly valued in medicinal chemistry for their antiviral and neuropharmacological properties. However, the rigid, bulky, and highly lipophilic diamondoid hydrocarbon cage of adamantane presents severe aqueous solubility challenges (1[1]).

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help researchers overcome these physicochemical barriers.

Diagnostic Decision Workflow

Before proceeding with an experiment, use the following logical pathway to determine the most appropriate solubility enhancement strategy for your specific amino-adamantane derivative.

Workflow for selecting an amino-adamantane solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Why do amino-adamantanes exhibit poor water solubility in their free base form? A: The adamantane core is a tricyclic hydrocarbon cage (tricyclo[3.3.1.1^3,7]decane) that is highly hydrophobic. This non-polar structure leads to unfavorable thermodynamic interactions with polar water molecules (2[2]). While the introduction of an amino group increases polarity compared to the parent adamantane, the strong crystal lattice of the free base form keeps it largely insoluble in aqueous media.

Q2: How does pH adjustment and salt formation improve solubility? A: Amino-adamantanes possess a basic amine group (e.g., amantadine has a basic pKa of ~10.58 (3[3])). By lowering the pH below the pKa using acids or basic amino acids as counterions (4[4]), the amine is protonated to form an ammonium cation. This ion-dipole interaction with water drastically lowers the crystal lattice energy barrier, driving rapid dissolution.

Q3: When should I use Cyclodextrin (CD) complexation over salt formation? A: If your experimental design requires a neutral pH (where the amine would be partially deprotonated) or if the salt form still exhibits inadequate bioavailability, CD complexation is ideal. β-cyclodextrin (β-CD) features a hydrophobic inner cavity that perfectly accommodates the adamantane cage via non-covalent host-guest interactions, while its hydrophilic exterior maintains aqueous solubility (5[5]).

Quantitative Data: β-Cyclodextrin Inclusion Complexes

To aid in formulation design, the table below summarizes the stability constants (log K1) for common amino-adamantane cations complexed with β-CD at 25 °C (pH 1.7) (6[6]).

| Adamantane Derivative | Structural Modification | β-CD Stability Constant (log K1) | Complex Stoichiometry |

| Amantadinium (AM) | 1-amino | 3.9 ± 0.1 | 1:1 to 3:2 |

| Rimantadinium (RIM) | 1-(1-aminoethyl) | 5.1 ± 0.2 | 1:1 |

| Memantinium (MEM) | 3,5-dimethyl-1-amino | 3.3 ± 0.1 | 1:1 |

Note: Rimantadine exhibits the highest binding affinity due to optimal hydrophobic interactions within the β-CD cavity, whereas memantine's bulky methyl groups create slight steric hindrance, lowering the stability constant.

Validated Experimental Protocols & Troubleshooting

Protocol A: Preparation of Amino-Adamantane Hydrochloride Salts

Mechanistic Rationale: Converting the lipophilic free base into a hydrophilic salt disrupts the strong crystal lattice, facilitating water solvation through ion-dipole interactions (2[2]). Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the amino-adamantane free base in 20 mL of a non-polar or slightly polar organic solvent (e.g., diethyl ether or ethanol) under continuous stirring.

-

Acidification: Slowly add 1.1 equivalents (11 mmol) of 1M HCl in ether dropwise at 0–5 °C to prevent exothermic degradation.

-

Precipitation: Stir for 30 minutes. The hydrochloride salt will precipitate as a white crystalline solid.

-

Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake twice with 5 mL of cold diethyl ether to remove unreacted free base.

-

Drying: Dry the salt in a vacuum desiccator overnight.

-

Self-Validating Check: Test the pH of a 1% aqueous solution of the resulting powder; successful salt formation will yield a pH reading between 3.0 and 5.5 (3[3]).

Troubleshooting Protocol A:

-

Issue: The compound "oils out" instead of crystallizing.

-

Causality & Fix: This occurs when the solvent polarity is mismatched or the melting point of the solvated salt is lower than the reaction temperature (7[7]). Switch to a less polar solvent (e.g., hexane/ethyl acetate mix) and lower the temperature further. Adding seed crystals can also induce nucleation.

Protocol B: β-Cyclodextrin Inclusion Complexation

Mechanistic Rationale: The adamantane moiety acts as a guest molecule, inserting into the hydrophobic cavity of β-CD. This shields the lipophilic cage from water, enhancing apparent solubility without altering the drug's covalent structure (8[8]). Step-by-Step Methodology:

-

Host Preparation: Dissolve 10 mmol of β-CD in 100 mL of distilled water at 80 °C until the solution is completely clear (8[8]).

-

Guest Addition: Dissolve 10 mmol of the amino-adamantane derivative in a minimal volume of ethanol (e.g., 5-10 mL).

-

Complexation: Add the guest solution dropwise to the hot β-CD solution under vigorous stirring.

-

Equilibration: Maintain the temperature at 80 °C for 2–3 hours, then allow the mixture to cool smoothly to room temperature and stir for an additional 8 hours to ensure thermodynamic equilibrium (8[8]).

-

Recovery: Filter the resulting suspension. The precipitate is the inclusion complex.

-

Lyophilization: Freeze-dry the filtrate if a highly soluble powder is required.

-

Self-Validating Check: Perform 1H-NMR spectroscopy in D2O. An upfield shift and cross-peaks indicating interactions with the H3 and H5 protons (located inside the β-CD cylinder) confirm successful inclusion of the adamantane cage (5[5]).

Troubleshooting Protocol B:

-

Issue: Low complexation efficiency or unreacted drug remains.

-

Causality & Fix: Steric hindrance from bulky substitutions (e.g., memantine's methyl groups) can lower the stability constant (6[6]). Increase the molar ratio of β-CD to drug (e.g., 2:1) or switch to highly soluble, chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Protocol C: Solid Dispersion via Solvent Evaporation

Mechanistic Rationale: Dispersing the drug in a hydrophilic polymer matrix (e.g., PEG or PVP) reduces the particle size to the molecular level, maximizing surface area and wettability (7[7]). Step-by-Step Methodology:

-

Co-dissolution: Dissolve the amino-adamantane derivative and the hydrophilic carrier (e.g., PVP) in a 1:3 weight ratio in a volatile organic solvent (e.g., methanol or ethanol) (7[7]).

-

Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40 °C until a solid film forms.

-

Desiccation: Place the solid mass in a vacuum oven at 40 °C for 24 hours to remove residual solvent traces.

-

Milling: Pulverize the dried mass and pass it through a 60-mesh sieve to obtain a uniform powder (7[7]).

-

Self-Validating Check: Perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's endothermic melting peak confirms its amorphous dispersion within the polymer matrix.

References

-

Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives. A UV-Vis - AJOL.6

-

Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC. 8

-

Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - MDPI. 5

-

Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds - Benchchem. 2

-

Amantadine | C10H17N | CID 2130 - PubChem - NIH. 3

-

Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research - Journal of Chemical Health Risks. 1

-

Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. 4

-

Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives - Benchchem. 7

Sources

- 1. jchr.org [jchr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajol.info [ajol.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Recrystallization Solvents for Adamantane Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with adamantane-based compounds. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the nuances of recrystallizing adamantane acids and achieve the highest purity for your compounds. The rigid, three-dimensional cage structure of adamantane presents unique challenges and opportunities in crystallization that this guide will help you master.

Understanding the Crystallization of Adamantane Acids

Adamantane's bulky, lipophilic nature, combined with the polar carboxylic acid group, creates a molecule with distinct solubility characteristics that must be carefully considered when selecting a recrystallization solvent.[1][2] The goal is to identify a solvent or solvent system in which the adamantane acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4] This differential solubility is the driving force for crystal formation and purification.[3]

Core Principles for Solvent Selection

The ideal recrystallization solvent for an adamantane acid should exhibit the following properties:

-

High-Temperature Solubility: The compound should be readily soluble in the boiling solvent to ensure the complete dissolution of the solid.[3]

-

Low-Temperature Insolubility: Upon cooling, the compound's solubility should decrease significantly, leading to the formation of pure crystals.[3]

-

Favorable Impurity Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

-

Chemical Inertness: The solvent must not react with the adamantane acid.[5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]

Systematic Approach to Solvent Selection: A Step-by-Step Protocol

A systematic approach to solvent screening is the most effective way to identify the optimal recrystallization solvent for your specific adamantane acid.

Protocol 1: Single-Solvent Screening

This protocol outlines a method for testing the suitability of individual solvents for recrystallization.

Materials:

-

Small quantity (10-20 mg) of your crude adamantane acid

-

A selection of test solvents (see Table 1 for suggestions)

-

Test tubes

-

Heating apparatus (e.g., hot plate, sand bath)

-

Vortex mixer

Procedure:

-

Initial Solubility Test: To a test tube containing a small amount of your adamantane acid, add a few drops of the test solvent at room temperature and agitate.

-

Observation: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

-

-

Heating and Dissolution: If the compound is insoluble at room temperature, gently heat the mixture while adding the solvent dropwise until the solid dissolves completely.[6]

-

Cooling and Crystal Formation: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

-

Observation: The formation of well-defined crystals indicates a potentially suitable solvent. Oiling out or the absence of crystal formation suggests the solvent is not ideal.

-

-

Repeat: Repeat this process with a range of solvents of varying polarities to identify the best candidate.

Data Presentation: Solvent Suitability for Adamantane Acids

The following table provides a starting point for solvent selection for common adamantane acids. Solubility is a key parameter, and the principle of "like dissolves like" is a useful guide. Adamantane itself is soluble in nonpolar organic solvents.[7] The addition of a carboxylic acid group increases polarity, making the molecule more soluble in polar solvents.[8]

Table 1: Recommended Solvents for Recrystallization of Adamantane Acids

| Adamantane Acid Derivative | Recommended Single Solvents | Recommended Mixed-Solvent Systems |

| 1-Adamantanecarboxylic Acid | Methanol[9], Ethanol[10], Acetone | Methanol/Water[9], Ethanol/Water, Acetone/Water |

| 2-Adamantanecarboxylic Acid | Moderately polar solvents (e.g., Ethanol, Acetone)[8] | Ethanol/Water, Acetone/Hexane |

| 1,3-Adamantanedicarboxylic Acid | Ethanol[10][11], Isopropanol[11], Acetone[11] | Ethanol/Water, Acetone/Water |

| Adamantane-1,4-diol | Ethyl acetate[12] | Ethyl acetate/Hexane[12] |

This table is a general guide. Experimental verification is crucial for optimal results.

Advanced Techniques: Mixed-Solvent Recrystallization

When a suitable single solvent cannot be identified, a mixed-solvent system can be highly effective.[13] This technique employs two miscible solvents: one in which the adamantane acid is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[13]

Protocol 2: Mixed-Solvent System Optimization

Procedure:

-

Dissolution: Dissolve the crude adamantane acid in a minimal amount of the hot "good" solvent.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[14] This indicates the point of saturation.

-

Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[14]

-

Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent system, challenges can arise. This section addresses common problems and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My adamantane acid is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.[15] This often happens when the solution is too saturated or cools too quickly.[6][16]

-

Solution 1: Reduce Saturation: Reheat the solution and add more of the primary solvent to decrease the concentration.[15]

-

Solution 2: Slow Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask to slow down heat loss.[17]

-

Solution 3: Seeding: Introduce a seed crystal (a pure crystal from a previous successful crystallization) to the cooled, supersaturated solution to induce crystallization.[6]

Q2: I am getting very fine, needle-like crystals. How can I obtain larger, more well-defined crystals?

A2: The formation of small crystals is often a result of rapid cooling and high supersaturation.

-

Solution: Slower cooling rates generally lead to the formation of larger and purer crystals.[17] Ensure your solution is not overly concentrated.

Q3: My yield is very low. What are the likely causes?

A3: A low yield can be due to several factors:

-

Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[15]

-

Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated.

-

Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, your recovery will be poor.

References

Sources

- 1. vet.mu.edu.iq [vet.mu.edu.iq]

- 2. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. mt.com [mt.com]

- 4. Recrystallization [sites.pitt.edu]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. CAS 15897-81-1: 2-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

- 11. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]